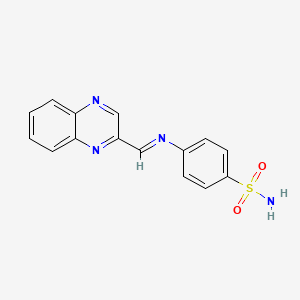
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a quinoxaline moiety attached to a benzenesulfonamide group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide typically involves the reaction of quinoxaline derivatives with benzenesulfonamide under specific conditions. One common method involves the condensation of quinoxaline-2-carbaldehyde with benzenesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and certain cancers.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, the compound disrupts this process, leading to a decrease in enzyme activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide: A closely related compound with similar structural features but differing in the nature of the linkage between the quinoxaline and benzenesulfonamide moieties.
Quinazoline-sulfonamide hybrids: These compounds combine quinazoline and sulfonamide moieties and have been studied for their anticancer properties.
Uniqueness
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of inhibitors targeting carbonic anhydrase enzymes and other biological targets.
Propiedades
Número CAS |
62294-78-4 |
|---|---|
Fórmula molecular |
C15H12N4O2S |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
4-(quinoxalin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-10H,(H2,16,20,21) |
Clave InChI |
XGKNIPYBIMLSLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
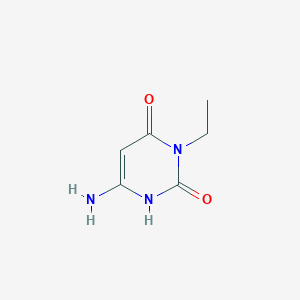
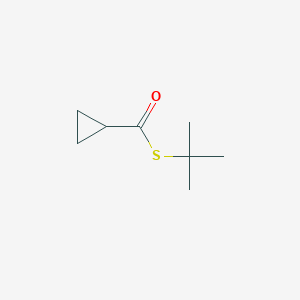




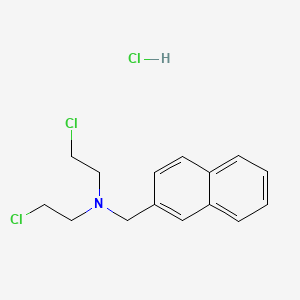

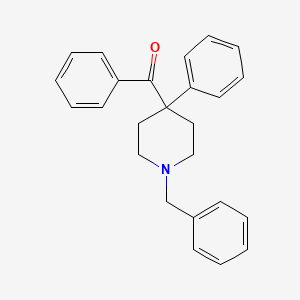
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)

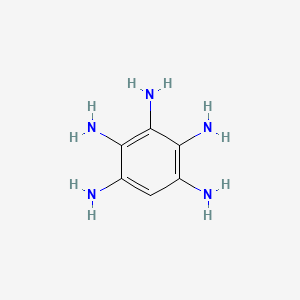
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
